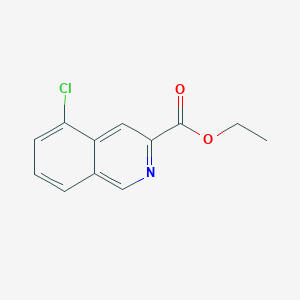![molecular formula C25H28FN3O8S B13659889 [(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate](/img/structure/B13659889.png)
[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate is a complex organic compound with significant applications in medicinal chemistry. It is known for its intricate structure and potential therapeutic properties, particularly in the field of oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate involves multiple steps, including the formation of the hexacyclic core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct formation of the desired stereoisomers .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. These methods are designed to maximize yield and purity while minimizing the production of by-products. The use of high-throughput screening and process optimization techniques is common to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and pH adjustments to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Wissenschaftliche Forschungsanwendungen
[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly as a DNA topoisomerase I inhibitor.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The mechanism of action of [(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate involves its interaction with DNA topoisomerase I. By inhibiting this enzyme, the compound interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione; methanesulfonic acid: Similar structure but with different functional groups.
[(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione; methanesulfonate: Another analog with slight variations in the chemical structure.
Uniqueness
The uniqueness of [(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate lies in its specific stereochemistry and functional groups, which contribute to its potent biological activity and specificity as a DNA topoisomerase I inhibitor.
Eigenschaften
Molekularformel |
C25H28FN3O8S |
|---|---|
Molekulargewicht |
549.6 g/mol |
IUPAC-Name |
[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate |
InChI |
InChI=1S/C25H24FN3O6S.2H2O/c1-4-25(35-36(3,32)33)15-7-19-22-13(9-29(19)23(30)14(15)10-34-24(25)31)20-17(27)6-5-12-11(2)16(26)8-18(28-22)21(12)20;;/h7-8,17H,4-6,9-10,27H2,1-3H3;2*1H2/t17-,25-;;/m0../s1 |
InChI-Schlüssel |
RYEKKABTPVXGKC-AKQPHJFYSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)OS(=O)(=O)C.O.O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)OS(=O)(=O)C.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





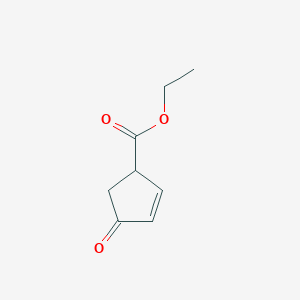
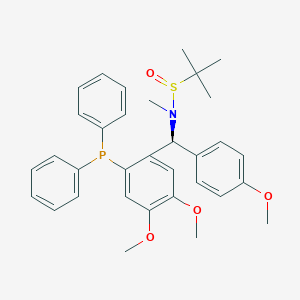
![2,7-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13659844.png)
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine](/img/structure/B13659845.png)
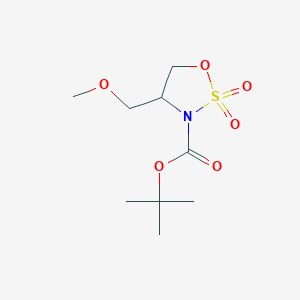
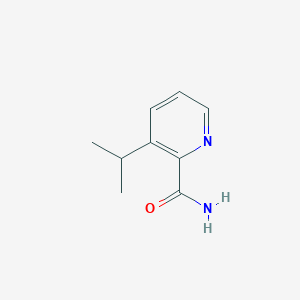

![5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13659870.png)
![Methyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13659875.png)
![3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride](/img/structure/B13659891.png)
